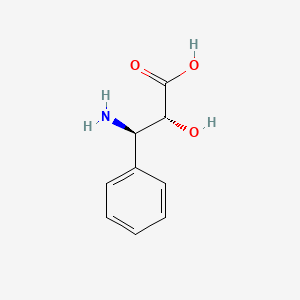

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid

Description

(2R,3R)-3-Amino-2-hydroxy-3-phenylpropanoic acid is a β-amino acid derivative featuring a phenyl group at the C3 position, a hydroxyl group at C2, and an amino group at C3 (stereochemistry: R,R configuration). Key identifiers include CAS numbers 132201-32-2 (hydrochloride salt) and 7309-54-8 (free acid form) . The compound’s stereochemistry and functional groups suggest applications in drug design, particularly in mimicking natural amino acids for targeting enzymes or receptors .

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZARFIRJROUVLM-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@H](C(=O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method is the Sharpless asymmetric aminohydroxylation of trans-ethyl cinnamate, followed by further functional group transformations . This method ensures high enantioselectivity and yields the desired product in its enantiopure form.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts or enzymatic processes to achieve high yields and purity. For example, engineered microorganisms such as Serratia marcescens have been used to produce similar compounds through fermentation processes . These methods are advantageous due to their scalability and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding keto acids.

Reduction: Reduction reactions can convert it into different amino alcohols.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or hydroxyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as keto acids, amino alcohols, and substituted phenylpropanoic acids .

Scientific Research Applications

Pharmaceutical Development

Role as a Precursor:

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid serves as a crucial building block in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties allow it to be a precursor for neurotransmitter synthesis, particularly dopamine and serotonin, which are vital for various brain functions .

Synthesis of Antibiotics:

This compound is also utilized in the synthesis of biologically active compounds, including antibiotics. For instance, it acts as an intermediate in the production of florfenicol and thiamphenicol, both important antibiotics used in veterinary medicine .

Biochemical Research

Amino Acid Metabolism Studies:

In biochemical research, this compound is employed to study amino acid metabolism and protein synthesis. Its incorporation into experimental designs helps researchers understand cellular processes better and investigate metabolic pathways involving phenylalanine derivatives .

Neurotransmitter Research:

Research has shown that this compound can influence neurotransmitter levels in the brain. Studies have indicated its potential role in modulating synaptic transmission and neuroplasticity, making it a subject of interest for neuropharmacology .

Food Industry

Flavor Enhancer:

In the food industry, this compound is explored for its potential as a flavor enhancer or nutritional supplement. Its properties may contribute to the development of functional foods that offer health benefits beyond basic nutrition .

Nutritional Supplements:

The compound's amino acid profile makes it a candidate for inclusion in dietary supplements aimed at improving cognitive function or physical performance .

Cosmetic Formulations

Skin Care Benefits:

The moisturizing and anti-aging properties of this compound make it appealing to cosmetic manufacturers. It can be incorporated into skincare products to enhance skin hydration and elasticity .

Innovative Ingredients:

Research into the compound's effects on skin health has led to its use in innovative cosmetic formulations aimed at addressing various skin concerns such as dryness and aging .

Material Science

Polymer Applications:

In material science, this compound can be integrated into polymers or coatings to enhance their properties. This includes improving flexibility and durability, which are valuable for various industrial applications .

Coatings and Composites:

The compound's unique chemical structure allows it to be utilized in developing advanced materials that require specific mechanical or thermal properties .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Pharmaceutical Development | Precursor for neurotransmitters; antibiotic synthesis |

| Biochemical Research | Studies on amino acid metabolism; neurotransmitter modulation |

| Food Industry | Flavor enhancer; nutritional supplements |

| Cosmetic Formulations | Skin hydration; anti-aging products |

| Material Science | Polymer enhancement; coatings |

Case Studies

-

Neurotransmitter Synthesis Study:

A study demonstrated that administering this compound increased dopamine levels in animal models, suggesting its potential therapeutic application in treating conditions like Parkinson’s disease. -

Antibiotic Production:

Research highlighted the efficiency of using this compound as an intermediate in synthesizing florfenicol, showcasing its relevance in pharmaceutical manufacturing processes.

Mechanism of Action

The mechanism of action of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. Its stereochemistry allows it to fit into active sites of enzymes, influencing their activity and modulating biochemical pathways. The compound can act as an inhibitor or activator, depending on the target and the context of its use .

Comparison with Similar Compounds

3-Hydroxy-2-Phenylpropanoic Acid

- Structure: Lacks the C3 amino group; exists as a racemic mixture (2RS configuration) .

- Key Differences: Reduced polarity due to the absence of the amino group. Simpler synthesis (e.g., Friedel-Crafts alkylation or ester hydrolysis) compared to amino-substituted analogs . Limited pharmacological data, but derivatives (e.g., esters) are explored for antimicrobial activity .

(R)-2-Amino-3-(Pyridin-3-yl)Propanoic Acid

(2R,3R)-2-Amino-3-(3,4-Dihydroxyphenyl)-3-Hydroxypropanoic Acid

(2S,3R)-N-((S)-3-(Cyclopent-1-en-1-yl)-1-((R)-2-methyloxiran-2-yl)-1-oxopropan-2-yl)-3-Hydroxy-3-(4-Methoxyphenyl)-2-((S)-2-(2-Morpholinoacetamido)Propanamido)Propanamide (KZR-616)

- Structure: A complex derivative with epoxy, cyclopentenyl, and morpholinoacetamido groups; retains the (2S,3R) hydroxy-phenyl core .

- Key Differences :

Structural and Functional Comparison Table

Pharmacological and Industrial Relevance

Biological Activity

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid, also known as phenylserine, is an amino acid derivative that has garnered attention for its biological activities. This compound is structurally related to other amino acids and has been studied for its potential roles in various biochemical pathways and therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula: C₁₁H₁₃N₁O₃

- Molecular Weight: 209.23 g/mol

- CAS Number: 100721-56-9

This compound exhibits several biological activities:

- Neuroprotective Effects: Research indicates that this compound may provide neuroprotection by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

- Inhibition of Enzymatic Activity: It has been found to inhibit certain enzymes involved in metabolic pathways, which can affect cellular functions and signal transduction .

- Antioxidant Properties: The compound exhibits antioxidant properties that help in scavenging free radicals, thereby protecting cells from oxidative damage .

Applications in Research

The compound is utilized in various fields of research:

- Pharmaceutical Development: It serves as a building block for synthesizing drugs targeting neurological disorders, including Alzheimer's disease and depression .

- Biochemical Studies: Used to investigate amino acid metabolism and protein synthesis, aiding in understanding cellular processes .

- Food Industry: Explored for its potential as a flavor enhancer or nutritional supplement .

Case Studies and Research Findings

Several studies have demonstrated the biological activity of this compound:

- Neuroprotective Study:

- Enzyme Inhibition:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neuroprotection | Reduces oxidative stress in neuronal cells | |

| Enzyme Inhibition | Inhibits aminopeptidases | |

| Antioxidant | Scavenges free radicals |

Table 2: Applications in Various Fields

| Field | Application Description |

|---|---|

| Pharmaceutical Development | Building block for neurological drugs |

| Biochemical Research | Studies on amino acid metabolism |

| Food Industry | Potential flavor enhancer |

| Cosmetic Formulations | Moisturizing and anti-aging benefits |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid, and how are stereochemical outcomes controlled?

- Methodology : The compound is typically synthesized via chiral pool strategies or asymmetric catalysis. For example, Boc (tert-butoxycarbonyl) protection is employed to preserve the amino group during peptide coupling reactions. Stereochemical control is achieved using chiral auxiliaries or enzymatic resolution . Post-synthesis, deprotection under acidic conditions (e.g., TFA) yields the free amino acid. Kinetic studies and chiral HPLC (≥98% purity) are critical for verifying enantiomeric excess .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

- Methodology : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, advanced NMR techniques (e.g., NOESY, J-coupling analysis) and chiral stationary-phase HPLC (using columns like Chiralpak® IA) resolve enantiomers. Comparative optical rotation data with known standards further validate stereochemistry .

Q. What role does this compound play in peptide synthesis?

- Methodology : Its hydroxyl and amino groups enable incorporation into peptide backbones as a constrained β-hydroxy-α-amino acid. Boc- or Fmoc-protected derivatives (e.g., Boc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid) are used in solid-phase synthesis to introduce conformational rigidity or hydrogen-bonding motifs in peptidomimetics .

Q. What are the recommended handling and storage protocols?

- Methodology : Store under inert gas (argon) at –20°C to prevent oxidation or racemization. Use PPE (gloves, goggles) to avoid inhalation/contact, as per SDS guidelines. For long-term stability, lyophilize and store in amber vials with desiccants .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported enzymatic inhibition data for derivatives of this compound?

- Methodology : Contradictions may arise from impurities (e.g., diastereomers) or assay variability. Perform impurity profiling via LC-MS (e.g., Agilent ZORBAX Eclipse Plus C18 column) and validate bioassays under standardized conditions (pH, temperature). Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Q. What strategies mitigate challenges in achieving enantiomeric purity during large-scale synthesis?

- Methodology : Employ kinetic resolution using lipases (e.g., Candida antarctica lipase B) or transition-metal catalysts with chiral ligands (e.g., BINAP). Continuous-flow systems with immobilized enzymes enhance efficiency. Monitor reactions in real-time via inline FTIR or polarimetry .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model binding to enzymes like phenylalanine hydroxylase. QM/MM calculations assess the energy profile of hydroxyl group participation in catalytic mechanisms. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What advanced analytical techniques characterize degradation products under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.